Ralaniten

科学的研究の応用

EPI-002 has a wide range of scientific research applications, including:

作用機序

EPI-002は、アンドロゲン受容体のN末端ドメインに結合することによって効果を発揮します。このドメインは、受容体の転写活性に不可欠です。 このドメインを阻害することにより、EPI-002は、前立腺癌細胞の増殖と生存を促進する遺伝子の発現を活性化することができなくなります。 。 この作用機序は、アンドロゲン受容体のリガンド結合ドメインを標的とする従来の抗アンドロゲンとは異なります。 .

類似化合物の比較

類似化合物

EPI-001: アンドロゲン受容体のN末端ドメインを標的とする、EPI-002を含む4つの立体異性体の混合物。

EPI-506: EPI-002のプロドラッグで、化合物のバイオアベイラビリティと効力を向上させるように設計されています。

EPI-002の独自性

EPI-002は、従来の方法では「薬剤化不可能」と見なされているアンドロゲン受容体のN末端ドメインを特異的に標的とするため、際立っています。 この独自の作用機序により、EPI-002は、リガンド結合ドメインを欠くスプライスバリアントが存在しても、アンドロゲン受容体の活性を阻害することができるため、去勢抵抗性前立腺癌の治療のための有望な候補となっています。 .

生化学分析

Biochemical Properties

Ralaniten interacts with the androgen receptor (AR), specifically binding to its N-terminal domain (NTD) . This interaction prevents AR transcriptional activity, which is essential for the progression of prostate cancer . This compound’s interaction with AR is unique as it targets the NTD, unlike most antiandrogens that target the ligand-binding domain .

Cellular Effects

This compound has shown to have significant effects on various types of cells, particularly prostate cancer cells. It has been found to decrease the expression of DNA repair genes . Furthermore, it has been observed to promote cell cycle arrest and improve antitumor activity against castration-resistant prostate cancer (CRPC) xenografts in vivo .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the N-terminal domain (NTD) of the androgen receptor (AR), inhibiting its transcriptional activities . This mechanism of action allows this compound to block signaling from the AR and its splice variants .

Temporal Effects in Laboratory Settings

Long-term treatment of prostate cancer cells with this compound results in upregulation of UGT2B enzymes with a concomitant loss of potency . This has proven to be a useful model to facilitate the development of more potent second-generation AR-NTD inhibitors .

Metabolic Pathways

This compound undergoes glucuronidation, a metabolic process that results in decreased potency . Glucuronidated metabolites of this compound were also detected in the serum of patients in Phase 1 clinical trials .

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound localizes to the same subcellular compartments as the androgen receptor (AR), as it binds to the N-terminal domain (NTD) of the AR .

準備方法

合成経路と反応条件

EPI-002は、ビスフェノールA誘導体から始まる一連の化学反応によって合成されます。 合成経路には、クロロヒドリン中間体の形成が含まれ、これはEPI-002のアンドロゲン受容体への共有結合に不可欠です。 。反応条件には通常、有機溶媒と触媒の使用が含まれ、目的の生成物の形成を促進します。

工業生産方法

EPI-002の工業生産には、ラボでの合成プロセスをスケールアップすることが含まれます。これには、収率と純度を高めるための反応条件の最適化と、最終製品の一貫性を確保するための品質管理対策の実施が含まれます。 クロマトグラフィーなどの高度な精製技術の使用は、臨床用途に適した高純度のEPI-002を得るために不可欠です。 .

化学反応の分析

反応の種類

EPI-002は、次のようないくつかのタイプの化学反応を起こします。

酸化: EPI-002は酸化されて様々な代謝産物を生成し、その後体外に排泄されます。

還元: 還元反応は、EPI-002の官能基を変え、その活性を変化させる可能性があります。

置換: 置換反応は、EPI-002分子に異なる官能基を導入し、アンドロゲン受容体への結合親和性を高める可能性があります。

一般的な試薬と条件

EPI-002を含む反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な有機溶媒が含まれます。 反応条件には、最適な反応速度と生成物の形成を確実にするために、制御された温度とpHレベルが含まれます。 .

生成される主要な生成物

EPI-002を含む反応から生成される主要な生成物には、酸化代謝産物と様々な置換誘導体が含まれます。 これらの生成物は、質量分析法や核磁気共鳴分光法などの技術を使用して分析され、構造と特性が確認されます。 .

科学研究の応用

EPI-002は、次のような幅広い科学研究の応用があります。

類似化合物との比較

Similar Compounds

Uniqueness of EPI-002

EPI-002 stands out due to its specific targeting of the androgen receptor’s N-terminal domain, a region that is considered “undruggable” by traditional methods. This unique mechanism of action allows EPI-002 to inhibit the androgen receptor’s activity even in the presence of splice variants that lack the ligand-binding domain, making it a promising candidate for the treatment of castration-resistant prostate cancer .

特性

IUPAC Name |

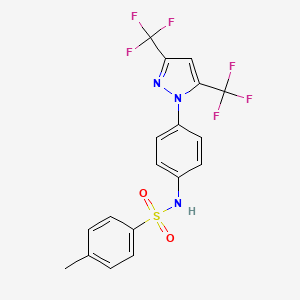

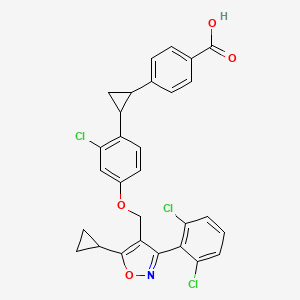

(2R)-3-[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClO5/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,23-25H,11-14H2,1-2H3/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTYUHNZRYZEEB-QZTJIDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=C(C=C1)OC[C@@H](CO)O)C2=CC=C(C=C2)OC[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019057 | |

| Record name | Ralaniten | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203490-23-6 | |

| Record name | epi-002 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1203490236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ralaniten | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RALANITEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC830G6O4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does EPI-002 (Ralaniten), also known as (R)-3-(4-(2-(4-((S)-3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol, interact with the androgen receptor (AR)?

A1: EPI-002 acts as an antagonist of the AR by binding to its N-terminal domain (NTD) [, , , , , , ]. More specifically, it targets the activation function-1 (AF-1) region within the NTD [, ]. This binding disrupts the interaction between the NTD and C-terminal domain of the AR, leading to the inhibition of AR transcriptional activity [].

Q2: What are the downstream effects of EPI-002 binding to the AR NTD?

A2: EPI-002 binding to the AR NTD inhibits both androgen-induced and constitutive AR transcriptional activity [, , ]. This leads to decreased expression of AR target genes such as PSA, UBE2C, and CDC20, ultimately resulting in inhibition of prostate cancer cell proliferation and tumor growth [, , , , , , ].

Q3: How does EPI-002's mechanism of action differ from traditional antiandrogens like enzalutamide?

A3: Unlike traditional antiandrogens that target the AR ligand-binding domain (LBD), EPI-002 binds to the NTD [, , , , ]. This allows EPI-002 to effectively inhibit the transcriptional activities of both full-length AR and constitutively active AR splice variants (AR-Vs) like AR-V7, which lack the LBD and drive resistance to LBD-targeted therapies [, , , , , , , , , , ].

Q4: Does the length of the polyglutamine tract (CAG repeats) within the AR NTD affect EPI-002's inhibitory activity?

A4: Research indicates that the variable lengths of CAG repeats within the AR NTD have no effect on EPI-002's ability to inhibit AR transcriptional activity [].

Q5: How does EPI-002 affect the expression of genes repressed by androgens?

A5: While EPI-002 effectively inhibits androgen-induced genes, it does not broadly de-repress genes that are turned off by androgens compared to antiandrogens []. This suggests that the mechanism of gene repression may involve different domains of AR and highlights a key difference between NTD and LBD inhibitors.

Q6: What is known about the stability of EPI-002?

A6: The initial prodrug of EPI-002, EPI-506, was found to have a short half-life and was highly metabolized in patients, contributing to its suboptimal clinical performance [, ]. Subsequent research led to the development of next-generation analogs, such as EPI-7170, EPI-7245, and EPI-7386, designed to address these metabolic liabilities [, , , , , ]. These newer compounds demonstrate improved potency and metabolic stability compared to EPI-002 [, , , ].

Q7: What are the major metabolic pathways of EPI-506 identified in patient plasma samples?

A7: Analysis of patient plasma samples revealed 19 metabolites of EPI-506, with the major metabolite being a glycerol-moiety oxidant (M19). Other metabolic pathways included O-glucuronidation, sulfation, carboxylic acid formation, and oxidative chlorine loss [].

Q8: How do modifications to the EPI-002 structure impact its activity, potency, and selectivity?

A8: Structure-activity relationship studies were conducted to develop next-generation analogs with improved pharmacological properties. For instance, EPI-7170, EPI-7245, and EPI-7386 were found to be significantly more potent than EPI-002, with IC50 values ranging from <300 nM to ~1 μM, compared to 10 μM for EPI-002 [, , , , ]. These analogs maintain selectivity for the AR NTD and demonstrate potent activity against both full-length AR and AR-Vs, including in enzalutamide-resistant models [, , , , ].

Q9: What is the efficacy of EPI-002 in preclinical models of prostate cancer?

A9: EPI-002 has shown efficacy in inhibiting the growth of various prostate cancer models, including those resistant to enzalutamide [, , , , ]. It effectively inhibits the proliferation of LNCaP95 cells, which express AR-V7 and are resistant to enzalutamide, both in vitro and in vivo [, ]. In castrated male mice bearing LNCaP95 xenografts, EPI-002 significantly reduced tumor growth compared to enzalutamide, which had no significant effect [].

Q10: How does the efficacy of next-generation analogs compare to EPI-002?

A10: Next-generation analogs, such as EPI-7170 and EPI-7386, demonstrate superior potency compared to EPI-002 in preclinical models. For example, EPI-7170 demonstrated ~70% tumor growth inhibition in castrated mice bearing LNCaP tumors, while EPI-7386 induced tumor regressions in various CRPC xenografts, including enzalutamide-resistant models [, , ].

Q11: What is the effect of combining EPI-002 or its analogs with other therapies?

A11: Combination therapies using EPI-002 or its analogs have shown promise in preclinical studies:

- EPI-002 + BEZ235 (PI3K/mTOR inhibitor): This combination demonstrated synergistic antitumor activity in PTEN-null, enzalutamide-resistant CRPC models [].

- EPI-002/EPI-7170 + ionizing radiation: This combination showed synergistic inhibitory effects on the proliferation of enzalutamide-resistant prostate cancer cells, suggesting a potential benefit for metastatic CRPC [, ].

- EPI-7170 + palbociclib (CDK4/6 inhibitor): This combination significantly attenuated the growth of human castration-resistant prostate cancer xenografts, including those resistant to antiandrogens, by targeting different phases of the cell cycle [].

- EPI-7170 + enzalutamide: This combination resulted in synergistic inhibition of proliferation in enzalutamide-resistant cells expressing AR-V7 and enhanced the antitumor effect of enzalutamide in resistant preclinical models [].

Q12: What are the known mechanisms of resistance to EPI-002 and its analogs?

A12: While the abstracts do not detail specific resistance mechanisms to EPI-002 or its analogs, one study describes the development of an acquired resistance model to this compound []. This model will be important for further investigating potential mechanisms of resistance to this class of AR-NTD inhibitors. Additionally, the complex and adaptable nature of AR signaling suggests that resistance could potentially arise from various mechanisms, including alterations in AR-NTD conformation, mutations affecting drug binding, or upregulation of bypass signaling pathways.

Q13: Are there any specific drug delivery strategies being investigated for EPI-002 or its analogs?

A13: The provided research does not specifically address drug delivery strategies for this compound.

Q14: Are there any biomarkers being investigated to predict the efficacy of EPI-002 or its analogs?

A14: While the abstracts don't detail specific biomarkers, the presence of AR-Vs, particularly AR-V7, is suggested as a potential biomarker for predicting response to EPI-002 and its analogs. These compounds are designed to inhibit both full-length AR and AR-Vs, offering a potential therapeutic avenue for patients with CRPC driven by these variants [, , , , ].

Q15: What analytical methods are used to characterize and quantify EPI-002 and its metabolites?

A15: While specific details on analytical methods are not extensively discussed, several techniques are mentioned, including:

- Affymetrix microarrays: Used to analyze gene expression profiles and identify androgen-repressed genes de-repressed by EPI-002 and antiandrogens [].

- qRT-PCR: Used to validate gene expression changes observed in microarray analysis, particularly for androgen-repressed genes and AR-V7 regulated genes [, , , , ].

- Western blot analysis: Used to examine protein expression levels of AR, AR-Vs, and other target genes [, , ].

- Reporter gene assays: Used to assess AR transcriptional activity in response to EPI-002 and other treatments [, , , , ].

- Flow cytometry: Employed for cell cycle analysis, assessing the effects of EPI-002 and combination therapies on cell cycle progression [, ].

- Mass spectrometry: Used to identify and characterize metabolites of EPI-506 in patient plasma samples [].

Q16: Has EPI-002 been tested in clinical trials?

A16: Yes, a Phase I clinical trial (NCT02606123) was conducted to investigate the safety, tolerability, pharmacokinetics, and efficacy of EPI-506 (the prodrug of EPI-002) in men with metastatic castration-resistant prostate cancer (mCRPC) [, , , ]. While the drug was well-tolerated, it required high doses and resulted in only minor and short-lived PSA declines due to its low potency and short half-life [, , ]. The trial was ultimately terminated due to these limitations [].

Q17: What are the future directions for research on EPI-002 and its analogs?

A17: Future research directions include:

- Further development of next-generation analogs: Optimization of the chemical structure of EPI-002 to improve potency, metabolic stability, and pharmacokinetic properties is ongoing, with promising candidates like EPI-7386 entering clinical trials [, , , , ].

- Clinical trials of next-generation analogs: Evaluating the safety and efficacy of these improved analogs in patients with mCRPC, potentially including those with resistance to enzalutamide and abiraterone, is crucial [, ].

- Exploration of combination therapies: Preclinical data supports the potential of combining EPI compounds with other therapies, such as PI3K/mTOR inhibitors, ionizing radiation, CDK4/6 inhibitors, and even enzalutamide itself [, , , , ]. Clinical trials will be essential to determine the safety and efficacy of these combinations in patients.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine](/img/structure/B610330.png)

![3-Pyridinesulfonamide, 6-[3-cyano-6-ethyl-5-fluoro-1-(2-pyrimidinyl)-1H-indol-2-yl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-](/img/structure/B610331.png)

![8-(3,5-Dichlorophenyl)sulfanyl-9-[3-(propan-2-ylamino)propyl]purin-6-amine](/img/structure/B610342.png)

![1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride](/img/structure/B610345.png)